(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
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Overview
Description
The compound “(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one” is a complex organic molecule characterized by multiple hydroxyl groups, aromatic rings, and a benzofurochromenone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the benzofurochromenone core and the attachment of various functional groups. Key steps may include:
Formation of the Benzofurochromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl groups and aromatic substituents through reactions such as hydroxylation and Friedel-Crafts acylation.
Final Assembly: Coupling of the cyclohexene derivative with the benzofurochromenone core under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine
Pharmacological Activities:
Industry
Material Science: Use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The multiple hydroxyl groups and aromatic rings enable it to form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar benzofurochromenone cores, such as quercetin and kaempferol.
Polyphenols: Molecules with multiple hydroxyl groups and aromatic rings, like resveratrol and catechins.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound “(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one” distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C40H36O12 |
---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |
InChI Key |
XETHJOZXBVWLLM-HUKCQOFTSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Synonyms |
cathayanon E sanggenon C sanggenone C |
Origin of Product |
United States |
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